molecular formula C15H22Cl2N2O B5308003 N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride

N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride

Cat. No. B5308003
M. Wt: 317.3 g/mol
InChI Key: MCAKCVWGROEOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DPFM and is synthesized using a specific method that involves several steps. DPFM has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in various fields. We will also list future directions for research involving this compound.

Mechanism of Action

The mechanism of action of DPFM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. Specifically, DPFM has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
DPFM has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DPFM has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. DPFM has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DPFM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DPFM has been found to have low toxicity, making it a safe compound to work with in the lab. However, there are also limitations to using DPFM in lab experiments. For example, DPFM is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving DPFM. One area of research is the development of DPFM derivatives that may have improved anti-tumor and anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of DPFM and its potential for use in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing DPFM that may be more efficient and cost-effective.

Synthesis Methods

The synthesis of DPFM involves several steps, starting with the reaction of 2-furaldehyde with benzylamine to form N-benzylidene-2-furaldiamine. This compound is then reacted with dimethylamine to produce N,N-dimethyl-N'-benzylidene-2-furaldiamine. Finally, the benzyl group is removed through hydrogenation to produce DPFM.

Scientific Research Applications

DPFM has been found to have a variety of scientific research applications. One of the most significant uses of DPFM is in the study of cancer. Research has shown that DPFM has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DPFM has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N',N'-dimethyl-N-[(5-phenylfuran-2-yl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.2ClH/c1-17(2)11-10-16-12-14-8-9-15(18-14)13-6-4-3-5-7-13;;/h3-9,16H,10-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAKCVWGROEOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(O1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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